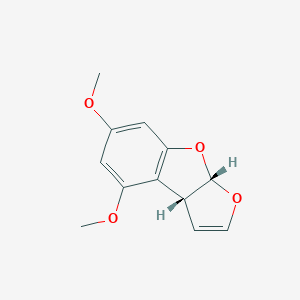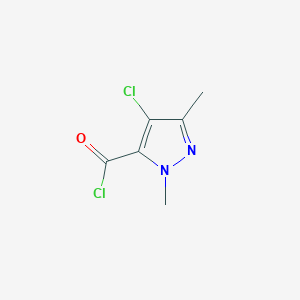![molecular formula C7H12O3 B145403 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone CAS No. 136377-98-5](/img/structure/B145403.png)
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as glycidol ketone and has a molecular formula of C5H8O2. In
Mechanism Of Action
The mechanism of action of 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone is not well understood. However, it is believed that the compound may act as a nucleophile in organic reactions, forming covalent bonds with other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone. However, studies have shown that the compound may have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone in lab experiments is its high purity and stability. However, one limitation is that the compound may be difficult to synthesize in large quantities.
Future Directions
There are several future directions for the study of 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone. One direction is to further investigate its potential use as a chiral building block in organic synthesis. Another direction is to study its potential applications in cancer treatment and other medical fields. Additionally, research can be conducted to optimize the synthesis method of the compound to make it more efficient and cost-effective.
In conclusion, 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to significant advancements in the fields of organic synthesis and medical research.
Synthesis Methods
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone can be synthesized through the reaction of glycidol and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through distillation or chromatography to obtain the pure compound.
Scientific Research Applications
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone has been studied for its potential applications in various scientific research fields. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been studied for its potential use as a chiral building block in organic synthesis.
properties
CAS RN |
136377-98-5 |
|---|---|
Product Name |
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-[(2S)-2-[(1R)-1-hydroxypropyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H12O3/c1-3-6(9)7(4-10-7)5(2)8/h6,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
FTOFEGLMFZPMJJ-RNFRBKRXSA-N |
Isomeric SMILES |
CC[C@H]([C@@]1(CO1)C(=O)C)O |
SMILES |
CCC(C1(CO1)C(=O)C)O |
Canonical SMILES |
CCC(C1(CO1)C(=O)C)O |
synonyms |
Ethanone, 1-[2-(1-hydroxypropyl)oxiranyl]-, [S-(R*,S*)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



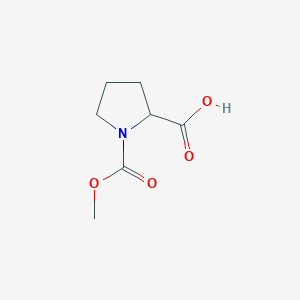

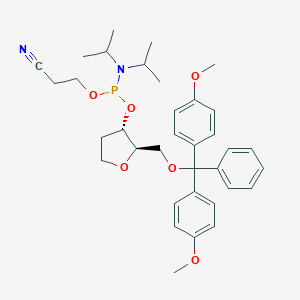
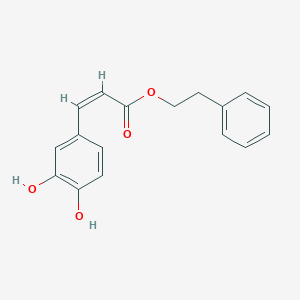
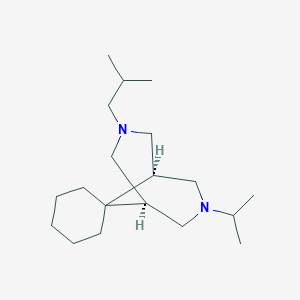
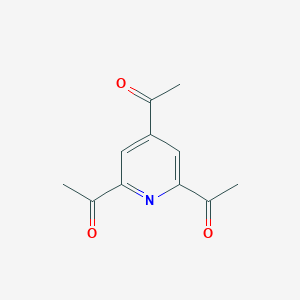
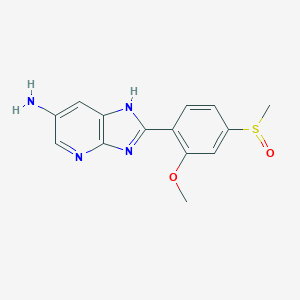
![S-[5-[(4E)-4-(1H-indol-3-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(naphthalen-1-ylamino)ethanethioate](/img/structure/B145332.png)
![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)
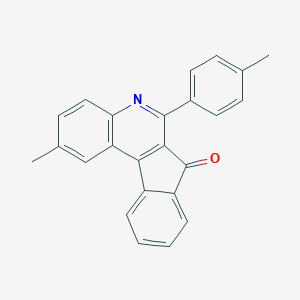
![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)

